Sancycline hydrochloride
Overview
Description
Sancycline (hydrochloride) is a member of the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial activity. Tetracyclines are effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. Sancycline (hydrochloride) is a semi-synthetic derivative of tetracycline and is known for its enhanced stability and efficacy compared to its parent compound .
Mechanism of Action
Target of Action
Sancycline hydrochloride, a semi-synthetic derivative of tetracycline, primarily targets microbial agents like Cutibacterium acnes present in acne lesions . This bacterium is a common cause of acne vulgaris . The drug is also effective against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .
Mode of Action
This compound exerts its antimicrobial action by inhibiting protein synthesis in the target pathogens . It does this by reversibly binding to the 30S ribosomal subunit of the bacteria, thereby blocking the entry of aminoacyl-tRNA into the ribosome during protein translation . This inhibition of protein synthesis prevents the bacteria from growing and reproducing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, this compound prevents the incorporation of amino acids into growing peptide chains, thereby halting protein synthesis . This disrupts the normal functioning of the bacteria and leads to their eventual death .
Pharmacokinetics
Once absorbed, they bind to plasma proteins and are distributed throughout the body tissues . Tetracyclines are eliminated primarily through the kidneys, but also through the gastrointestinal tract, skin, and lungs .
Result of Action
The primary result of this compound’s action is the reduction of bacterial populations, particularly Cutibacterium acnes, within acne lesions . This leads to a decrease in inflammation and the number of acne lesions, thereby improving the symptoms of acne vulgaris .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of certain metal ions can influence the antimicrobial activity and pharmacokinetics of tetracyclines
Biochemical Analysis
Biochemical Properties
Sancycline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is more active than tetracycline against 339 strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by inhibiting protein synthesis in bacteria, thereby preventing their growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of new amino acids to the peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a melting point of 224-2280C (dec.) , indicating its stability under normal conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While it has significant antibacterial effects at lower doses, high doses may lead to adverse effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sancycline (hydrochloride) involves the hydrogenation of a precursor compound in the presence of a catalyst. One method includes subjecting a compound to a reaction in a mixed solvent of alcohol and acid under a hydrogen environment. Common acids used in this process include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid. The reaction is typically carried out at room temperature with a rhodium carbon catalyst .
Industrial Production Methods: The industrial production of Sancycline (hydrochloride) follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of high-pressure hydrogenation and specific catalysts to ensure minimal by-products and high purity. The solvents and catalysts used in the reaction are often recovered and reused to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: Sancycline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sancycline (hydrochloride) can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Sancycline (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of tetracyclines.
Biology: It is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating various bacterial infections, including those resistant to other antibiotics.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
- Tetracycline
- Doxycycline
- Minocycline
Comparison: Sancycline (hydrochloride) is unique among tetracyclines due to its enhanced stability and efficacy. Compared to tetracycline, it has a higher resistance to degradation and a broader spectrum of activity. Doxycycline and minocycline are also semi-synthetic derivatives of tetracycline, but Sancycline (hydrochloride) is distinguished by its specific structural modifications that confer improved pharmacokinetic properties .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGLCHAOVWRZ-QKYUADJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-20-3 | |
Record name | Sancycline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sancycline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SANCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What structural insights about Sancycline Hydrochloride and related tetracyclines were revealed through the X-ray crystallography study?
A1: The X-ray crystallography study explored the structural intricacies of several tetracycline antibiotics, including Sancycline. [] The research, titled "X-Ray Crystallography of Tetracycline, Doxycycline and Sancycline", aimed to elucidate the three-dimensional structures of these compounds. This structural information is critical for understanding their interactions with biological targets and for guiding the development of novel antibiotics.
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